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Cat. No.: B166964

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrasulfotole is a selective, post-emergence herbicide belonging to the pyrazolone class of
chemicals. Its herbicidal activity stems from the inhibition of the enzyme 4-
hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis
pathway in plants. This technical guide provides a comprehensive overview of the toxicological
profile of Pyrasulfotole, drawing from a wide range of studies conducted for regulatory
purposes across the globe. The information presented herein is intended to serve as a critical
resource for researchers, scientists, and professionals in drug development, offering detailed
insights into the safety and potential hazards of this compound. This document summarizes
key toxicological endpoints, details the methodologies of pivotal studies, and presents visual
representations of its mechanism of action and experimental workflows.

Toxicokinetics and Metabolism

Studies in rats indicate that Pyrasulfotole is rapidly absorbed following oral administration,
with approximately 60% of the administered dose being absorbed and excreted in the urine
within six hours.[1][2] By 48 to 52 hours post-administration, around 70-75% of the dose is
recovered in the urine and about 30% in the feces.[3] Less than 2% of the administered dose
remains in the body, with the highest residual concentrations found in the liver and kidneys,
indicating a low potential for bioaccumulation.[1][2] The metabolism of Pyrasulfotole in rats is
limited, with the parent compound being the major component excreted. A desmethyl derivative
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has been identified as the most abundant metabolite, accounting for less than 9% of the
metabolites in urine and feces.

Acute Toxicity

Pyrasulfotole exhibits low acute toxicity via the oral, dermal, and inhalation routes of

exposure.
_ . Value Toxicity
Study Type Species Route Endpoint
(mg/kg bw) Category
Acute Oral Rat Oral LD50 >2000 Low
Acute Dermal Rat Dermal LD50 >2000 Low
Acute ]
) Rat Inhalation LC50 >5.03 mg/L Low

Inhalation

Data sourced from US EPA Pesticide Fact Sheet.

Pyrasulfotole is not a skin irritant in rabbits and is not a skin sensitizer in guinea pigs.
However, it is considered a moderate eye irritant in rabbits.

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted in multiple species to evaluate the long-term
effects of Pyrasulfotole exposure. The primary target organs identified in these studies include
the eyes, urinary system, and in some cases, the thyroid and liver.

Subchronic Toxicity
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Study Duration

Species

NOAEL (mg/kg
bw/day)

LOAEL (mg/kg
bw/day)

Key Findings at
LOAEL

28-day

Mouse (male)

~961

Histopathological
changes in the

urinary bladder.

28-day

Dog

~171

Increased serum
triglycerides and
elevated liver

weights.

28-day Dermal

Rat

10

100

Focal
degeneration of
the pancreas and
alteration of
thyroid colloid.

90-day

Rat (female)

2.32

77

Increased liver
weight, corneal
opacity, and
microscopic
renal

abnormalities.

90-day

Rat (male)

66

454

Corneal opacity,
mortality, and
histopathology in
the kidney,
urinary bladder,
thyroid, and

ureters.

90-day

Dog

40/33 (M/F)

>40/33 (M/F)

No adverse

effects observed.

Chronic Toxicity and Carcinogenicity

Long-term dietary studies have been conducted in rats and mice to assess the chronic toxicity

and carcinogenic potential of Pyrasulfotole.
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NOAEL (mg/kg LOAEL (mg/kg Key Findings at

Study Duration Species
bw/day) bw/day) LOAEL

Corneal and
retinal lesions,
increased liver
weight,

2-year Rat 1 10 centrilobular
hepatocellular
hypertrophy, and
raised plasma

cholesterol.

Increased
18-month Mouse - 14 incidence of

gallstones.

Carcinogenicity Assessment: Pyrasulfotole is classified as having "Suggestive Evidence of
Carcinogenic Potential”. This classification is based on:

e Anincreased incidence of corneal squamous cell tumors in male rats at the highest dose
tested in a combined chronic toxicity/carcinogenicity study.

» An increased incidence of urinary bladder transitional cell tumors in male and female mice at
the highest dose tested in a carcinogenicity study.

It is important to note that these tumors were observed at high dose levels that also caused
significant other toxicities. The US EPA has concluded that a nonlinear (threshold) approach for
cancer risk assessment is appropriate for Pyrasulfotole.

Genotoxicity

Pyrasulfotole has been evaluated in a battery of in vitro and in vivo genotoxicity assays and
has been found to be non-mutagenic and non-clastogenic.
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Assay Type Test System Result
Bacterial Reverse Mutation ) ] ]
Salmonella typhimurium Negative

(Ames Test)
In vitro Chromosomal Chinese Hamster Ovary (CHO) ]

) Negative
Aberration cells
In vivo Mouse Micronucleus Mouse bone marrow Negative

Reproductive and Developmental Toxicity
Reproductive Toxicity

In a two-generation reproductive toxicity study in rats, parental toxicity was observed, including
effects on the thyroid. Offspring toxicity, primarily ocular effects, was observed at the same or
higher doses than parental toxicity. There was no evidence of effects on reproductive
parameters.

Developmental Toxicity

Maternal Maternal Developmen Developmen Key

NOAEL LOAEL tal NOAEL tal LOAEL Developmen
(mg/kg (mg/kg (mg/kg (mg/kg tal Findings
bw/day) bw/day) bw/day) bw/day) at LOAEL

Species

Increased
fetal and/or
litter skeletal
variations;
Rat 10 100 10 100
decreased
fetal body
weight

(males).

Increased

incidences of
Rabbit 75 250 10 75 fetal/litter

skeletal

variations.
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In the developmental toxicity study in rabbits, there was evidence of increased quantitative
susceptibility of the fetus, with developmental effects occurring at a dose that did not produce
maternal toxicity. However, clear NOAELs were established for these effects.

Mechanism of Action: HPPD Inhibition and Ocular
Toxicity

The primary mechanism of action of Pyrasulfotole in mammals is the inhibition of the hepatic
enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the
catabolism of the amino acid tyrosine. Inhibition of HPPD leads to an accumulation of tyrosine
in the blood (tyrosinemia). In rats, high levels of tyrosinemia are associated with ocular toxicity,
including corneal opacities, neovascularization, and inflammation. This effect is species-
specific, with mice being less susceptible due to a more efficient alternative pathway for
tyrosine metabolism.
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Mechanism of Pyrasulfotole-Induced Ocular Toxicity
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Caption: Mechanism of Pyrasulfotole-induced ocular toxicity.

Experimental Protocols

The toxicological studies on Pyrasulfotole were conducted in accordance with internationally
recognized guidelines, primarily those established by the Organisation for Economic Co-
operation and Development (OECD). While the full, detailed study reports are not publicly
available, the following sections describe the general methodologies for the key experiments
based on the relevant OECD guidelines.
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90-Day Oral Toxicity Study in Rodents (Based on OECD
408)

¢ Objective: To evaluate the subchronic oral toxicity of a substance administered daily for 90

days.

o Test System: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. At
least 10 males and 10 females per dose group are required.

o Dose Administration: The test substance is administered orally, usually mixed in the diet,
dissolved in drinking water, or by gavage. At least three dose levels and a concurrent control
group are used.

e Observations:

o

Clinical Signs: Animals are observed daily for signs of toxicity.

[¢]

Body Weight and Food/Water Consumption: Measured weekly.

[¢]

Ophthalmological Examination: Conducted prior to the study and at termination.

o

Hematology and Clinical Biochemistry: Blood samples are collected at termination for
analysis of a comprehensive range of parameters.

o

Urinalysis: Conducted at termination.

e Pathology:
o Gross Necropsy: All animals are subjected to a full gross necropsy.
o Organ Weights: Key organs are weighed.

o Histopathology: A comprehensive set of tissues from all animals in the control and high-
dose groups are examined microscopically. Tissues from lower-dose groups showing
treatment-related effects are also examined.
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General Workflow for a 90-Day Oral Toxicity Study (OECD 408)
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Caption: General workflow for a 90-day oral toxicity study.
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Carcinogenicity Study in Rodents (Based on OECD 451)

Objective: To observe test animals for a major portion of their life span for the development
of neoplastic lesions after exposure to a test substance.

Test System: Typically, rats (24 months) and mice (18 months) are used. At least 50 males
and 50 females per dose group are recommended.

Dose Administration: The test substance is usually administered in the diet. At least three
dose levels and a control group are used. The highest dose should induce minimal toxicity
without significantly altering the normal lifespan.

Observations: Similar to the 90-day study, but conducted over a longer duration. This
includes daily clinical observations, weekly body weight and food consumption
measurements, and regular hematological evaluations.

Pathology: A complete histopathological examination of a comprehensive list of organs and
tissues from all animals is performed.

Prenatal Developmental Toxicity Study (Based on OECD
414)

Objective: To assess the effects of the test substance on the pregnant female and the
developing embryo and fetus.

Test System: Usually conducted in rats and rabbits. At least 20 pregnant females per dose
group are recommended.

Dose Administration: The test substance is administered daily by gavage from implantation
to the day before cesarean section. At least three dose levels and a control group are used.

Maternal Observations: Daily clinical observations, weekly body weight and food
consumption measurements.

Fetal Examinations: Near term, females are euthanized, and the uterus is examined for the
number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are
weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
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Bacterial Reverse Mutation Test (Ames Test) (Based on
OECD 471)

» Objective: To detect gene mutations induced by the test substance using strains of
Salmonella typhimurium and Escherichia coli.

¢ Methodology: The test is conducted with and without an exogenous metabolic activation
system (S9 fraction from rat liver) to mimic mammalian metabolism. Several concentrations
of the test substance are tested. The bacteria are exposed to the test substance and plated
on a minimal medium. The number of revertant colonies (colonies that have mutated back to
a state where they can synthesize an essential amino acid) is counted and compared to the
control.

Ecotoxicology

Pyrasulfotole is practically non-toxic to birds on an acute oral basis. It is also of low toxicity to
bees. However, as a herbicide, it is toxic to non-target terrestrial and aquatic plants.

Conclusion

Pyrasulfotole has a well-characterized toxicological profile, demonstrating low acute toxicity.
The primary toxicological concerns identified in animal studies are ocular toxicity in rats, which
is linked to its mechanism of action (HPPD inhibition and subsequent tyrosinemia), and urinary
system effects at high doses. There is suggestive evidence of carcinogenicity at high, toxic
doses in rodents, but the compound is not genotoxic. Developmental effects have been
observed, with some evidence of increased susceptibility in the rabbit fetus. The available data,
derived from a comprehensive set of studies conducted according to international guidelines,
allows for a thorough risk assessment for human health. Researchers and professionals
working with Pyrasulfotole or structurally related HPPD inhibitors should be aware of these
potential hazards and handle the compound with appropriate safety precautions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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